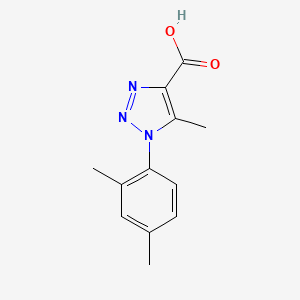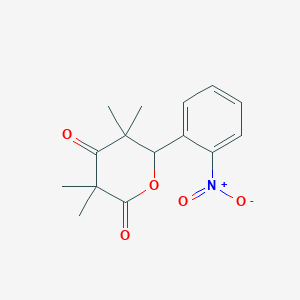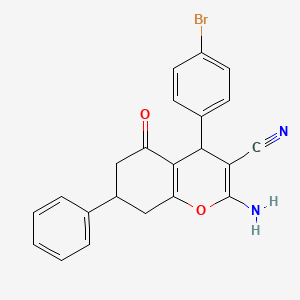![molecular formula C19H24ClF3N4O4 B4924656 N,N'-[2-chloro-5-(trifluoromethyl)-1,3-phenylene]bis[2-(4-morpholinyl)acetamide]](/img/structure/B4924656.png)
N,N'-[2-chloro-5-(trifluoromethyl)-1,3-phenylene]bis[2-(4-morpholinyl)acetamide]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N'-[2-chloro-5-(trifluoromethyl)-1,3-phenylene]bis[2-(4-morpholinyl)acetamide], also known as CTMP, is a synthetic compound that belongs to the class of phenylacetamides. It is a potent inhibitor of protein kinase B (PKB), also known as Akt, which plays a crucial role in various cellular processes. CTMP has gained significant attention in recent years due to its potential applications in scientific research.
Mécanisme D'action
N,N'-[2-chloro-5-(trifluoromethyl)-1,3-phenylene]bis[2-(4-morpholinyl)acetamide] is a competitive inhibitor of PKB, which prevents the binding of ATP to the kinase domain of PKB. This, in turn, inhibits the phosphorylation of PKB and downstream targets, leading to the modulation of cellular processes. N,N'-[2-chloro-5-(trifluoromethyl)-1,3-phenylene]bis[2-(4-morpholinyl)acetamide] has been shown to selectively inhibit the activity of PKB isoforms, making it a valuable tool to study the isoform-specific functions of PKB.
Biochemical and Physiological Effects:
N,N'-[2-chloro-5-(trifluoromethyl)-1,3-phenylene]bis[2-(4-morpholinyl)acetamide] has been shown to modulate various cellular processes, including cell survival, proliferation, and metabolism. It has been shown to induce cell death in cancer cells and sensitize them to chemotherapy. N,N'-[2-chloro-5-(trifluoromethyl)-1,3-phenylene]bis[2-(4-morpholinyl)acetamide] has also been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes. Furthermore, N,N'-[2-chloro-5-(trifluoromethyl)-1,3-phenylene]bis[2-(4-morpholinyl)acetamide] has been shown to modulate synaptic plasticity and memory formation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
N,N'-[2-chloro-5-(trifluoromethyl)-1,3-phenylene]bis[2-(4-morpholinyl)acetamide] has several advantages as a tool for scientific research. It is a potent and selective inhibitor of PKB, making it a valuable tool to study the isoform-specific functions of PKB. N,N'-[2-chloro-5-(trifluoromethyl)-1,3-phenylene]bis[2-(4-morpholinyl)acetamide] is also cell-permeable, allowing for its use in live-cell imaging and functional studies. However, N,N'-[2-chloro-5-(trifluoromethyl)-1,3-phenylene]bis[2-(4-morpholinyl)acetamide] has limitations as well. It has been shown to have off-target effects on other kinases, making it important to validate the specificity of N,N'-[2-chloro-5-(trifluoromethyl)-1,3-phenylene]bis[2-(4-morpholinyl)acetamide] in each experimental system. Additionally, N,N'-[2-chloro-5-(trifluoromethyl)-1,3-phenylene]bis[2-(4-morpholinyl)acetamide] has poor solubility in water, which can limit its use in certain experimental settings.
Orientations Futures
There are several future directions for the use of N,N'-[2-chloro-5-(trifluoromethyl)-1,3-phenylene]bis[2-(4-morpholinyl)acetamide] in scientific research. One area of interest is the role of PKB in aging and age-related diseases. N,N'-[2-chloro-5-(trifluoromethyl)-1,3-phenylene]bis[2-(4-morpholinyl)acetamide] has been shown to modulate the activity of PKB in the brain, which may have implications for age-related cognitive decline and neurodegenerative diseases. Another area of interest is the development of isoform-specific inhibitors of PKB, which may have therapeutic potential in cancer and other diseases. Additionally, N,N'-[2-chloro-5-(trifluoromethyl)-1,3-phenylene]bis[2-(4-morpholinyl)acetamide] may be used in combination with other inhibitors to target multiple signaling pathways simultaneously.
Méthodes De Synthèse
N,N'-[2-chloro-5-(trifluoromethyl)-1,3-phenylene]bis[2-(4-morpholinyl)acetamide] can be synthesized by reacting 2-chloro-5-(trifluoromethyl)nitrobenzene with morpholine and acetic anhydride in the presence of a catalyst. The resulting intermediate is then treated with ammonium chloride and sodium hydroxide to obtain N,N'-[2-chloro-5-(trifluoromethyl)-1,3-phenylene]bis[2-(4-morpholinyl)acetamide].
Applications De Recherche Scientifique
N,N'-[2-chloro-5-(trifluoromethyl)-1,3-phenylene]bis[2-(4-morpholinyl)acetamide] has been extensively used in scientific research as a tool to investigate the role of PKB in various cellular processes. It has been shown to inhibit the phosphorylation of PKB and downstream targets, leading to the modulation of cell survival, proliferation, and metabolism. N,N'-[2-chloro-5-(trifluoromethyl)-1,3-phenylene]bis[2-(4-morpholinyl)acetamide] has been used to study the role of PKB in cancer, diabetes, and neurodegenerative diseases.
Propriétés
IUPAC Name |
N-[2-chloro-3-[(2-morpholin-4-ylacetyl)amino]-5-(trifluoromethyl)phenyl]-2-morpholin-4-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24ClF3N4O4/c20-18-14(24-16(28)11-26-1-5-30-6-2-26)9-13(19(21,22)23)10-15(18)25-17(29)12-27-3-7-31-8-4-27/h9-10H,1-8,11-12H2,(H,24,28)(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HECGVUIXMFHMAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(=O)NC2=CC(=CC(=C2Cl)NC(=O)CN3CCOCC3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClF3N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-chloro-3-[(2-morpholin-4-ylacetyl)amino]-5-(trifluoromethyl)phenyl]-2-morpholin-4-ylacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-phenyl-1-[2-(1-pyrrolidinyl)ethyl]-1H-imidazo[1,2-a]benzimidazole dihydrochloride](/img/structure/B4924575.png)
![N-{[2-(1H-benzimidazol-1-yl)-3-pyridinyl]methyl}-5-oxo-L-prolinamide](/img/structure/B4924620.png)
![17-(2-naphthyl)-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-1-carboxylic acid](/img/structure/B4924622.png)

![N-methyl-3-(4-morpholinyl)-N-{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-propanamine](/img/structure/B4924632.png)

![N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-3,5-dichloro-4-methoxybenzamide](/img/structure/B4924642.png)

![5-[2-(3-ethyl-5-phenyl-1,3-benzoxazol-2(3H)-ylidene)ethylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4924648.png)

![1-[4-(3-phenoxyphenoxy)butyl]piperidine oxalate](/img/structure/B4924655.png)
![2-phenoxyethyl 4-[4-(benzyloxy)phenyl]-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4924659.png)
![2-[2-(2,6-dimethyl-4-morpholinyl)-1-methyl-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4924665.png)
![1-[(3-methyl-2-thienyl)methyl]-4-phenylpiperazine](/img/structure/B4924669.png)